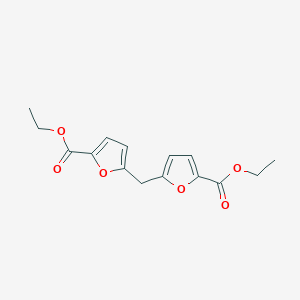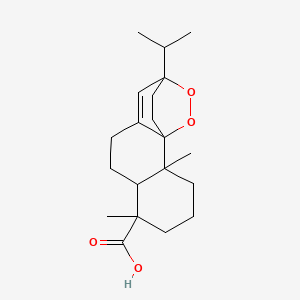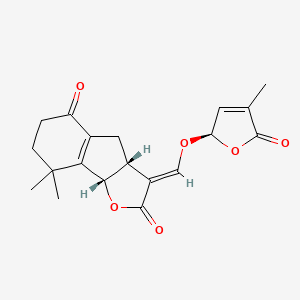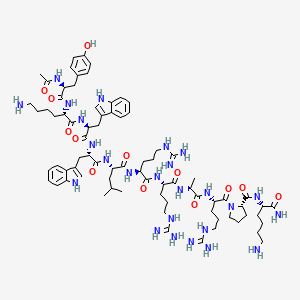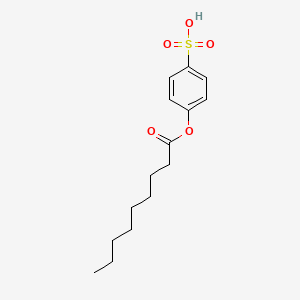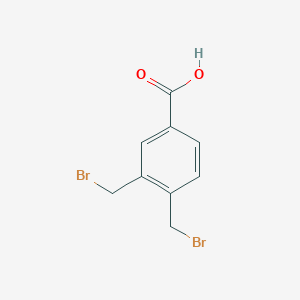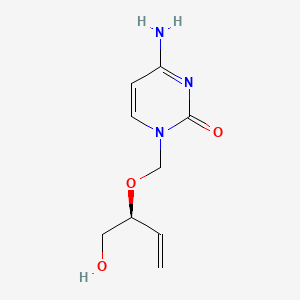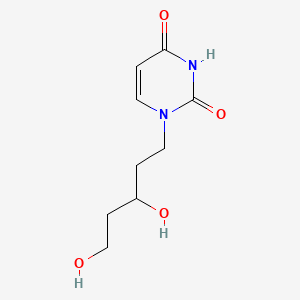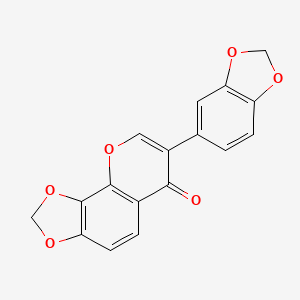
Maxima isoflavone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maxima isoflavone A is a naturally occurring isoflavone, a type of flavonoid predominantly found in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic the action of estrogen in the body. This compound, like other isoflavones, has been studied for its potential health benefits, including its role in reducing the risk of hormone-related cancers, cardiovascular diseases, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone A involves several steps, starting from basic organic compounds. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoflavone structure. The reaction typically involves the use of catalysts and specific solvents to ensure the correct formation of the isoflavone ring .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as soybeans, followed by purification processes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and identify the compound .
Chemical Reactions Analysis
Types of Reactions: Maxima isoflavone A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the isoflavone structure.
Reduction: Reduction reactions can alter the double bonds within the isoflavone ring.
Substitution: Substitution reactions can occur at different positions on the isoflavone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products:
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
Maxima isoflavone A exerts its effects primarily through its interaction with estrogen receptors. It can bind to both estrogen alpha and beta receptors, mimicking the action of estrogen in the body. This interaction can lead to various physiological effects, including the modulation of gene expression and the regulation of cellular processes involved in growth and differentiation .
Comparison with Similar Compounds
Genistein: Another well-known isoflavone with similar phytoestrogenic properties.
Daidzein: A structurally related isoflavone found in soybeans.
Formononetin: An isoflavone found in red clover with similar biological activities.
Uniqueness: Maxima isoflavone A is unique due to its specific structural features, including the presence of benzodioxolane, benzodioxane, and benzodioxepane fragments in its rings. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other isoflavones .
Properties
CAS No. |
59092-90-9 |
|---|---|
Molecular Formula |
C17H10O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2 |
InChI Key |
HDEHMKSXXSBSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


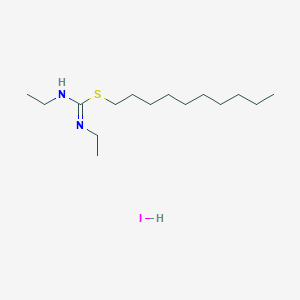
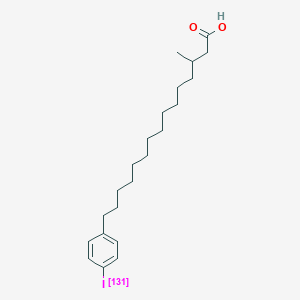
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
